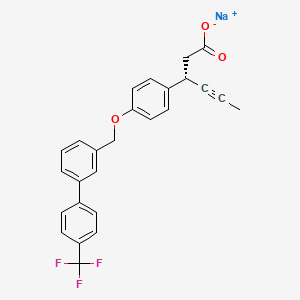

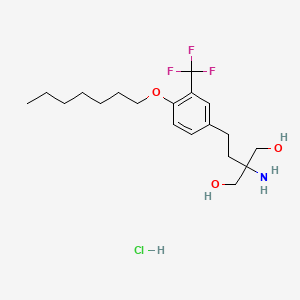

Amiselimod hydrochloride

説明

Amiselimod hydrochloride, also known as MT-1303, is a selective sphingosine 1-phosphate 1 (S1P1) receptor modulator . It is currently being developed for the treatment of various autoimmune diseases . Unlike some other S1P receptor modulators, amiselimod seemed to show a favorable cardiac safety profile in preclinical, phase I and II studies .

Synthesis Analysis

Amiselimod is a prodrug form of the sphingosine-1-phosphate receptor 1 (S1P 1) antagonist amiselimod phosphate (amiselimod-P) . It is effectively converted in vivo into its active metabolite, ([S]-enantiomer of amiselimod-P [[S]-amiselimod-P), a potent and selective S1P receptor .Molecular Structure Analysis

The molecular formula of Amiselimod hydrochloride is C19H30F3NO3 • HCl . The formal name is 2-amino-2- [2-[4- (heptyloxy)-3- (trifluoromethyl)phenyl]ethyl]-1,3-propanediol, monohydrochloride .Chemical Reactions Analysis

Amiselimod is an oral selective sphingosine 1-phosphate [S1P] receptor modulator, that is effectively converted in vivo into its active metabolite, ([S]-enantiomer of amiselimod-P [[S]-amiselimod-P), a potent and selective S1P receptor .Physical And Chemical Properties Analysis

Amiselimod hydrochloride is a crystalline solid . It has a formula weight of 413.9 . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and Ethanol (15 mg/ml) .科学的研究の応用

Treatment of Chronic Colitis

Amiselimod (MT-1303) is a novel sphingosine 1-phosphate receptor-1 (S1P 1 receptor) modulator that has been shown to inhibit the progress of chronic colitis induced by the transfer of CD4+CD45RB high T cells . The oral administration of MT-1303 (0.3 mg/kg) once daily for 3 days to mice almost completely abolished S1P 1 receptor expression on CD4 + T cells from mesenteric lymph nodes, which corresponded to a marked decrease in CD4 + T cell count in peripheral blood . This suggests that MT-1303 acts as a functional antagonist of the S1P 1 receptor, regulating lymphocyte trafficking and inhibiting the infiltration of colitogenic Th1 and Th17 cells into the colon to inhibit the development of chronic colitis .

Treatment of Crohn’s Disease

A phase IIa, multicentre, randomised, double-blind, placebo-controlled study was conducted to evaluate the safety, tolerability, and clinical efficacy of amiselimod in participants with moderate to severe active Crohn’s disease . The study compared amiselimod 0.4 mg with placebo over a 14-week treatment period . However, amiselimod 0.4 mg for 12 weeks was not superior to placebo for the induction of clinical response in Crohn’s disease . Treatment with amiselimod 0.4 mg was generally well tolerated and no new safety concerns related to amiselimod were reported in this study .

Pharmacokinetic Analysis

SD rats are widely used for pharmacokinetic analysis; moreover, these species and strain have previously been used in safety studies of amiselimod . This suggests that amiselimod hydrochloride could be used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in the body.

作用機序

Target of Action

Amiselimod hydrochloride primarily targets the sphingosine 1-phosphate receptor-1 (S1P1 receptor) on lymphocytes . The S1P1 receptor plays a crucial role in the regulation of lymphocyte trafficking .

Mode of Action

Amiselimod hydrochloride acts as a functional antagonist of the S1P1 receptor . It inhibits the receptor function of the lymphocyte S1P1 receptor, which results in the retention of lymphocytes in the lymph nodes . This prevents lymphocytes from contributing to autoimmune reactions .

Biochemical Pathways

The active metabolite of Amiselimod, MT-1303 phosphate (MT-1303-P), exhibits S1P1 receptor agonism . This interaction leads to a marked decrease in CD4+ T cell count in peripheral blood, indicating that MT-1303-P acts as a functional antagonist of the S1P1 receptor . This modulation of the S1P1 receptor regulates lymphocyte trafficking and inhibits the infiltration of colitogenic Th1 and Th17 cells into the colon .

Result of Action

The functional antagonism of the S1P1 receptor by Amiselimod results in the inhibition of chronic colitis development . This is achieved by reducing the number of infiltrating Th1 and Th17 cells into the lamina propria of the colon . These results suggest that Amiselimod could potentially be useful for various autoimmune diseases .

Action Environment

The action of Amiselimod hydrochloride can be influenced by various environmental factors. For instance, the efficacy of the compound in inhibiting chronic colitis was assessed using an inflammatory bowel disease (IBD) model . .

Safety and Hazards

特性

IUPAC Name |

2-amino-2-[2-[4-heptoxy-3-(trifluoromethyl)phenyl]ethyl]propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30F3NO3.ClH/c1-2-3-4-5-6-11-26-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-25;/h7-8,12,24-25H,2-6,9-11,13-14,23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDVJGOVRLHFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(CO)N)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amiselimod hydrochloride | |

CAS RN |

942398-84-7 | |

| Record name | Amiselimod hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942398847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMISELIMOD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY898D6RU1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(2s)-4-[(6-Aminopyridin-3-Yl)sulfonyl]-2-(Prop-1-Yn-1-Yl)piperazin-1-Yl]phenyl}-1,1,1,3,3,3-Hexafluoropropan-2-Ol](/img/structure/B605407.png)

![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)